molecular formula C9H9ClN2O B8714029 N-(4-chloro-5-ethenylpyridin-2-yl)acetamide

N-(4-chloro-5-ethenylpyridin-2-yl)acetamide

Cat. No.: B8714029
M. Wt: 196.63 g/mol
InChI Key: UIGOMFDGHINZOC-UHFFFAOYSA-N
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Description

N-(4-chloro-5-ethenylpyridin-2-yl)acetamide is a chemical compound that belongs to the class of acetamides It features a pyridine ring substituted with a chlorine atom and a vinyl group, making it a versatile compound in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-5-ethenylpyridin-2-yl)acetamide typically involves the reaction of 4-chloro-5-vinylpyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-5-ethenylpyridin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chloro-5-ethenylpyridin-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chloro-5-ethenylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The vinyl group allows for covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloropyridin-2-yl)acetamide: Lacks the vinyl group, making it less reactive in certain chemical reactions.

    N-(4-bromo-5-vinylpyridin-2-yl)acetamide: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    N-(4-chloro-5-ethylpyridin-2-yl)acetamide:

Uniqueness

N-(4-chloro-5-ethenylpyridin-2-yl)acetamide is unique due to the presence of both the chlorine atom and the vinyl group. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

N-(4-chloro-5-ethenylpyridin-2-yl)acetamide

InChI

InChI=1S/C9H9ClN2O/c1-3-7-5-11-9(4-8(7)10)12-6(2)13/h3-5H,1H2,2H3,(H,11,12,13)

InChI Key

UIGOMFDGHINZOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C(C(=C1)Cl)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of N-(5-bromo-4-chloropyridin-2-yl)acetamide (7 g, 28.1 mmol), 2,4,6-trivinyl-1,3,5,2,4,6-trioxatriborinane complex with pyridine (1:1) (8.78 g, 36.5 mmol), and sodium carbonate (5.95 g, 56.1 mmol) solution in 7 mL of water in a mixture of toluene (50 mL) and ethanol (8 mL), was added Pd(PPh3)4 (0.973 g, 0.842 mmol). The solution was purged with nitrogen gas was bubbled for 5 min then heated at 85° C. for 14 h. The reaction was cooled to room temperature and was diluted with ethyl acetate (50 mL) ten filtered through a bed of celite. The filtrate was diluted with water and the organic layer was separated, washed with brine, dried over sodium sulphate. The organics were concentrated under reduced pressure and residue was purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes. Product eluted at 30% ethyl acetate in hexane and required fractions were concentrated to yield N-(4-chloro-5-vinylpyridin-2-yl)acetamide (5.92 g, 27.7 mmol, 99% yield) as yellow solid. LCMS (ESI) m/e 197.2 [(M+H)+, calcd for C9H10ClN2O 197.04] LC/MS retention time (method A): tR=1.50 min; 1H NMR (400 MHz, DMSO-d6) δ 10.79 (s, 1H), 8.64 (s, 1H), 8.18 (d, J=6.40 Hz, 1H), 6.88 (dd, J=11.2, 17.6 Hz, 1H), 5.99 (dd, J=17.60, 0.80 Hz, 1H), 5.47 (dd, J=11.40, 0.80 Hz, 1H), 2.12 (s, 3H).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
8.78 g
Type
reactant
Reaction Step One
Quantity
5.95 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.973 g
Type
catalyst
Reaction Step Two

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